Cas no 2122-68-1 (Propyl 2-(1H-indol-3-yl)acetate)

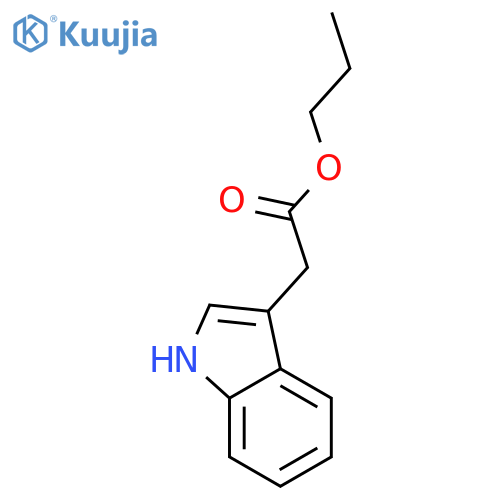

2122-68-1 structure

商品名:Propyl 2-(1H-indol-3-yl)acetate

CAS番号:2122-68-1

MF:C13H15NO2

メガワット:217.263703584671

MDL:MFCD22415258

CID:4456677

PubChem ID:72207561

Propyl 2-(1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- propyl 2-(1H-indol-3-yl)acetate

- 1H-INDOLE-3-ACETIC ACID PROPYL ESTER;indol-3-yl-acetic acid propyl ester;Indol-3-yl-essigsaeure-propylester;

- 1H-INDOLE-3-ACETIC ACID PROPYL ESTER

- PB30492

- AK171585

- 1H-Indole-3-acetic acid propyl ester, AldrichCPR

- AS-34758

- CS-0048743

- propyl2-(1H-indol-3-yl)acetate

- 2122-68-1

- SY097586

- AKOS017265685

- Propyl 2-(3-Indolyl)acetate

- CAA12268

- DB-180863

- 1H-Indole-3-acetic acid, propyl ester

- MFCD22415258

- Propyl 2-(1H-indol-3-yl)acetate

-

- MDL: MFCD22415258

- インチ: 1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3

- InChIKey: MNSTXDVFCOCNAP-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C([H])([H])C([H])([H])[H])C(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

- せいみつぶんしりょう: 217.11000

- どういたいしつりょう: 217.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.1

じっけんとくせい

- PSA: 42.09000

- LogP: 2.66360

Propyl 2-(1H-indol-3-yl)acetate セキュリティ情報

Propyl 2-(1H-indol-3-yl)acetate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Propyl 2-(1H-indol-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121690-100G |

propyl 2-(1H-indol-3-yl)acetate |

2122-68-1 | 97% | 100g |

¥12632.00 | 2023-04-26 | |

| abcr | AB454478-10 g |

1H-Indole-3-acetic acid propyl ester |

2122-68-1 | 10g |

€668.60 | 2023-04-22 | ||

| Chemenu | CM105154-10g |

propyl 2-(1H-indol-3-yl)acetate |

2122-68-1 | 95%+ | 10g |

$418 | 2021-08-06 | |

| abcr | AB454478-25 g |

1H-Indole-3-acetic acid propyl ester |

2122-68-1 | 25g |

€1,062.40 | 2022-03-01 | ||

| abcr | AB454478-5 g |

1H-Indole-3-acetic acid propyl ester |

2122-68-1 | 5g |

€422.10 | 2023-04-22 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121690-5G |

propyl 2-(1H-indol-3-yl)acetate |

2122-68-1 | 97% | 5g |

¥1471.00 | 2023-04-26 | |

| TRC | B526840-500mg |

Propyl 2-(1H-Indol-3-yl)acetate |

2122-68-1 | 500mg |

$ 135.00 | 2022-06-07 | ||

| Chemenu | CM105154-100g |

propyl 2-(1H-indol-3-yl)acetate |

2122-68-1 | 95%+ | 100g |

$*** | 2023-03-30 | |

| Advanced ChemBlocks | G-6577-1G |

1H-Indole-3-acetic acid propyl ester |

2122-68-1 | 97% | 1G |

$100 | 2023-09-15 | |

| Chemenu | CM105154-50g |

propyl 2-(1H-indol-3-yl)acetate |

2122-68-1 | 95%+ | 50g |

$*** | 2023-03-30 |

Propyl 2-(1H-indol-3-yl)acetate 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2122-68-1 (Propyl 2-(1H-indol-3-yl)acetate) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 157047-98-8(Benzomalvin C)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2122-68-1)Propyl 2-(1H-indol-3-yl)acetate

清らかである:99%/99%

はかる:5g/50g

価格 ($):201.0/1504.0